N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide
描述
This compound features a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 3. The thiazole ring is connected via an ethyl linker to an ethanediamide group, which is further substituted with a 3-methylphenyl moiety.
属性
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-14-6-5-7-17(12-14)26-22(28)21(27)24-11-10-20-15(2)25-23(31-20)16-8-9-18(29-3)19(13-16)30-4/h5-9,12-13H,10-11H2,1-4H3,(H,24,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPZQMQOECEGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Structural Analogues and Substituent Effects
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Contains a 3,4-dimethoxyphenethylamine backbone linked to a benzamide group.
- Key Differences : Lacks the thiazole ring and ethanediamide moiety present in the target compound.
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Significance : Demonstrates the role of the 3,4-dimethoxyphenyl group in modulating electronic properties and binding to CNS targets.
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide
Structure: Features a thiazolo-triazole hybrid ring system with a 4-methoxyphenyl substituent and a chloro-methylphenyl group.
4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine
- Structure : Combines a thiazole ring with a dichlorophenyl group and a pyrimidine amine.
- Key Differences : Dichlorophenyl substituents increase lipophilicity and electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .
Physicochemical and Pharmacokinetic Properties
Molecular Weight and Solubility
Target Compound: Molecular weight = 473.98 g/mol. The 3,4-dimethoxy groups enhance water solubility relative to non-polar analogs. Analog in : Shares the same molecular weight but replaces the 3-methylphenyl group with a 3-chloro-4-methylphenyl group, increasing lipophilicity (ClogP ~3.5 vs. ~3.0 for the target) .
Anti-Proliferative and Enzyme Modulation
Thiazole derivatives in and exhibit anti-proliferative activity, suggesting the target compound may share similar mechanisms, such as kinase inhibition or DNA intercalation .
Structural Insights from Crystallography
- reports X-ray structures of thiazole-containing analogs, emphasizing the planar geometry of the thiazole ring and its role in π-π stacking interactions with biological targets .
Comparative Data Table
| Compound Name | Molecular Weight | Key Substituents | Biological Activity/Notes |
|---|---|---|---|
| Target Compound | 473.98 | 3,4-Dimethoxyphenyl, 4-methylthiazole, 3-methylphenyl | Research compound; structural focus |
| Rip-B () | ~329.38 | Benzamide, 3,4-dimethoxyphenethyl | Potential CNS activity; high yield (80%) |
| N-(3-Chloro-4-methylphenyl)-... () | ~520.34 | Thiazolo-triazole, 4-methoxyphenyl | Enhanced metabolic stability |
| 4-{2-[(3,4-Dichlorophenyl)... () | ~468.35 | Dichlorophenyl, pyrimidine amine | Crystallographically characterized |
常见问题
Basic Research Questions
Q. What are the recommended methodologies for optimizing the synthetic yield of this compound?
- Methodological Answer :
- Step 1 : Use a multi-step synthesis approach. For example, start with coupling reactions involving chloroacetyl chloride and substituted thiazole precursors in dioxane with triethylamine as a base, as described in similar ethanediamide syntheses .
- Step 2 : Purify intermediates via recrystallization (e.g., ethanol-DMF mixtures) to remove unreacted starting materials .
- Step 3 : Monitor reaction progress using TLC and optimize stoichiometric ratios (e.g., 1:1.5 molar ratio of precursor to reagent) to minimize side products .
- Step 4 : Final purification via column chromatography with gradients of ethyl acetate/hexane (20–80%) improves yield .
Q. How can researchers confirm the molecular structure and purity of the compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to verify substituent positions (e.g., methoxy groups at 3,4-positions on phenyl rings) .
- Infrared Spectroscopy (IR) : Confirm functional groups like amide C=O stretches (~1650–1700 cm) and thiazole C-S bonds (~650 cm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHNOS) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using reverse-phase chromatography with UV detection at λmax ~255 nm .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer :
- Antimicrobial Activity : Use broth microdilution assays (e.g., against E. coli, S. aureus) with MIC values compared to standard antibiotics .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations, with cisplatin as a positive control .
- Enzyme Inhibition : Test inhibition of cyclooxygenase-2 (COX-2) or kinases using fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity studies (e.g., high in vitro vs. low in vivo efficacy)?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure solubility (e.g., shake-flask method) and metabolic stability in liver microsomes to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect degradation products under physiological pH (e.g., hydrolysis of amide bonds) .
- Comparative Assays : Replicate in vitro conditions (e.g., serum protein content, hypoxia) in vivo to isolate confounding factors .
Q. What strategies are effective for designing target-specific analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify substituents systematically (e.g., replace 3,4-dimethoxy with halogenated phenyl groups) and test binding affinity via surface plasmon resonance (SPR) .
- Computational Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., EGFR kinase) and prioritize analogs with higher docking scores .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and tissue penetration .
Q. How to assess the compound’s stability under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points .
- Photostability : Expose to UV light (λ = 254 nm) for 24–72 hours and monitor degradation via HPLC .
- pH-Dependent Stability : Incubate in buffers (pH 1–10) at 37°C for 48 hours; quantify intact compound using LC-MS .
Data Contradiction Analysis
Example Scenario : Conflicting reports on COX-2 inhibition potency.
- Hypothesis 1 : Assay variability (e.g., fluorometric vs. ELISA methods).
- Resolution : Standardize protocols using recombinant human COX-2 and measure IC values in triplicate .
- Hypothesis 2 : Structural analogs with minor modifications (e.g., methyl vs. trifluoromethyl groups) exhibit divergent activities.
Key Structural and Functional Analogues
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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